molecular formula C20H26N6O3 B5361392 N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5361392
M. Wt: 398.5 g/mol
InChI Key: SPNFWQRYTQGYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-10, is a potent and selective inhibitor of phosphodiesterase type 10A (PDE10A). PDE10A is an enzyme that breaks down cyclic nucleotides, which are important signaling molecules in the brain. MP-10 has been studied extensively for its potential therapeutic uses in neurological disorders such as schizophrenia and Huntington's disease.

Mechanism of Action

N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide works by selectively inhibiting PDE10A, which results in an increase in cyclic nucleotides in the brain. This increase in cyclic nucleotides has been shown to improve cognitive function and reduce behavioral symptoms in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cyclic nucleotides in the brain, which can have a number of effects on neuronal signaling. These effects include increased neurotransmitter release, enhanced synaptic plasticity, and improved neuronal survival. This compound has also been shown to decrease the activity of the dopamine D2 receptor, which is thought to contribute to its therapeutic effects in schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its selectivity for PDE10A, which allows for more precise manipulation of cyclic nucleotide signaling in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors. Finally, there is ongoing research into the mechanisms underlying the therapeutic effects of this compound, which could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, including the coupling of 4-methoxyphenylpiperazine with 4-pyrimidinylamine, followed by the addition of morpholine and the carboxylic acid. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of neurological disorders. In animal studies, this compound has been shown to improve cognitive function and reduce behavioral symptoms in models of schizophrenia and Huntington's disease. This compound has also been studied as a potential treatment for drug addiction and depression.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c1-28-17-4-2-16(3-5-17)22-20(27)26-10-8-24(9-11-26)18-6-7-21-19(23-18)25-12-14-29-15-13-25/h2-7H,8-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNFWQRYTQGYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.